tert-Butyl 3-(((6-aminoquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(((6-aminoquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a tert-butyl group, a piperidine ring, and a quinoxaline moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(((6-aminoquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate typically involves multi-step organic synthesis. One common method includes the reaction of 6-aminoquinoxaline with piperidine derivatives under controlled conditions. The tert-butyl group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(((6-aminoquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The quinoxaline moiety can be reduced to form dihydroquinoxaline derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce dihydroquinoxaline derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(((6-aminoquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful for investigating cellular pathways and mechanisms .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in preclinical studies for the treatment of certain diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for various industrial applications, including the production of polymers and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((6-aminoquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The quinoxaline moiety can bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl ®-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydrospiro[indene-1,4′-piperidine]-1′-carboxylate
Uniqueness
What sets tert-Butyl 3-(((6-aminoquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate apart from similar compounds is its unique combination of a quinoxaline moiety with a piperidine ring. This structural feature provides it with distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications.
Properties
Molecular Formula |
C19H27N5O2 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
tert-butyl 3-[[(6-aminoquinoxalin-2-yl)amino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H27N5O2/c1-19(2,3)26-18(25)24-8-4-5-13(12-24)10-22-17-11-21-16-9-14(20)6-7-15(16)23-17/h6-7,9,11,13H,4-5,8,10,12,20H2,1-3H3,(H,22,23) |
InChI Key |
KSWFVYPLZDOZCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNC2=CN=C3C=C(C=CC3=N2)N |
Origin of Product |
United States |
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